3-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione 3-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 16477-31-9
VCID: VC21035875
InChI: InChI=1S/C12H10N2O5S/c15-10-6-5-8(11(16)13-10)14-12(17)7-3-1-2-4-9(7)20(14,18)19/h1-4,8H,5-6H2,(H,13,15,16)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3S2(=O)=O
Molecular Formula: C12H10N2O5S
Molecular Weight: 294.29 g/mol

3-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione

CAS No.: 16477-31-9

Cat. No.: VC21035875

Molecular Formula: C12H10N2O5S

Molecular Weight: 294.29 g/mol

* For research use only. Not for human or veterinary use.

3-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione - 16477-31-9

Specification

CAS No. 16477-31-9
Molecular Formula C12H10N2O5S
Molecular Weight 294.29 g/mol
IUPAC Name 3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione
Standard InChI InChI=1S/C12H10N2O5S/c15-10-6-5-8(11(16)13-10)14-12(17)7-3-1-2-4-9(7)20(14,18)19/h1-4,8H,5-6H2,(H,13,15,16)
Standard InChI Key NGQWLJWMSAFWFI-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3S2(=O)=O
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3S2(=O)=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator